Fargesone B is a neolignan, a subclass of lignans, found in the flower buds of the Magnolia fargesii plant. [] Neolignans are natural products known for their diverse biological activities. [] While research on Fargesone B is still in its early stages, its potential as a research tool in vascular biology is evident.
Fargesone B is typically isolated from the leaves of Fargesia species, particularly Fargesia murielae. The extraction process can yield low quantities of the compound, necessitating synthetic approaches to produce it in sufficient amounts for research and potential therapeutic applications. The natural extraction often results in poor yields, prompting researchers to explore synthetic routes to enhance availability for biological evaluation and application .
Fargesone B is classified as a lignan, a type of polyphenolic compound. Lignans are characterized by their unique structure, which consists of two phenylpropanoid units linked by a carbon-carbon bond. This classification places Fargesone B within a broader category of bioactive compounds known for their antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of Fargesone B has been achieved through biomimetic total synthesis methods that mimic natural biosynthetic pathways. The synthetic route typically involves several key steps:
Fargesone B possesses a complex polycyclic structure typical of lignans. Its molecular formula is C₁₈H₁₈O₄, indicating the presence of four oxygen atoms within its framework.
Fargesone B can undergo various chemical reactions characteristic of phenolic compounds:
The reaction conditions must be carefully controlled to prevent degradation of the sensitive lignan structure during synthesis and subsequent modifications.
Fargesone B acts primarily as an agonist for the farnesoid X receptor, influencing metabolic pathways related to bile acid synthesis and lipid metabolism. By binding to this receptor, Fargesone B can modulate gene expression involved in these processes.
Fargesone B has potential applications in several scientific fields:
Magnolia fargesii (Magnoliaceae), a deciduous tree native to mountainous regions of Central and Southwest China (Sichuan, Hubei, Yunnan), represents a significant botanical source of bioactive neolignans. The plant is characterized by large, aromatic white flowers, with its medicinal properties concentrated in the flower buds – a traditional herbal material historically used in regional medicinal practices. Ethnopharmacological records document its application in Traditional Chinese Medicine (TCM) for addressing "qi stagnation" patterns, alongside uses for managing anxiety, inflammatory conditions, and respiratory discomforts [1] [3] [9]. The flower buds, harvested in early spring before blooming, constitute the primary source material for isolating Fargesone B and related compounds. This traditional usage provided the initial impetus for the phytochemical investigation of M. fargesii, leading to the identification and structural characterization of numerous specialized metabolites, including the fargesones [1] [9]. Contemporary research has validated several traditional uses, particularly concerning anti-inflammatory and metabolic effects, linking these activities to specific chemical constituents like Fargesone B found within the buds [7] [10].
Table 1: Key Neolignans Identified in Magnolia fargesii Flower Buds
Compound Name | Chemical Class | Relative Abundance | Reported Biological Activities (from Studies) |
---|---|---|---|
Fargesone A | Neolignan | Moderate | Structural precursor, potential metabolic effects |
Fargesone B | Neolignan (Biphenyl-type) | Significant | FXR agonism, anti-inflammatory, Ca++ antagonism |
Fargesone C | Neolignan | Moderate | Structural similarity to Fargesone B |
Fargesiphenol A | 8-O-4'-Neolignan | Lower | Anti-HIV-1 screening (variable activity) |
Fargesiphenol B | 8-O-4'-Neolignan | Lower | Cytotoxicity screening |
Fargesiphenol C | 8-O-4'-Neolignan | Lower | Anti-HIV-1 screening |
Denudatin B | Lignan | Variable | Multiple biological activities |
(+)-Magnolin | Lignan | Variable | Anti-inflammatory (NO suppression) |
Epimagnolin B | Lignan | Variable | Potent anti-inflammatory (NF-κB suppression) |
Fargesone B belongs to the neolignan class of plant secondary metabolites. Neolignans are dimers of phenylpropanoid units (C6-C3 monomers) linked in ways distinct from the classic 8-8' linkage of traditional lignans. Fargesone B is specifically characterized as a biphenyl-type neolignan. This classification denotes that the connection between the two phenylpropanoid units occurs via a direct carbon-carbon (C-C) bond joining the aromatic rings (biphenyl linkage), rather than through an oxygen bridge or alkyl chain [1] [5] [9].
Initial isolation and structural elucidation of Fargesone B, alongside Fargesones A and C, was achieved in 1988 from the flower buds of M. fargesii using chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HMBC, ROESY) and mass spectrometry (MS) [1]. While the search results do not provide the full, explicit chemical structure diagram, they contain critical descriptors enabling its identification:
Its uniqueness within the spectrum of M. fargesii compounds lies in this specific biphenyl neolignan scaffold combined with its particular substitution pattern. This distinct molecular architecture differentiates it from other compound classes also found in the plant, such as the 8-O-4'-type neolignans (e.g., Fargesiphenols A-C) [3] [9] or tetrahydrofuran lignans like Magnone A and B [4]. Fargesone B exemplifies the chemical diversity generated by M. fargesii, where subtle variations in dimerization linkage (C-C biphenyl vs 8-O-4' ether) and stereochemistry yield distinct molecular entities with potentially divergent biological profiles.
Fargesone B has emerged as a phytochemical of significant interest due to its potential interaction with nuclear receptors (NRs), a superfamily of ligand-modulated transcription factors central to regulating metabolism, inflammation, and cell differentiation. Research indicates that Fargesone B acts as a farnesoid X receptor (FXR) agonist [8]. FXR (NR1H4) is a key bile acid sensor predominantly expressed in the liver and intestine. Upon activation by bile acids (its endogenous ligands) or synthetic/ natural agonists like Fargesone B, FXR regulates a network of genes involved in:
The agonistic activity of Fargesone B towards FXR positions it as a potential modulator of metabolic and inflammatory liver conditions, particularly Non-Alcoholic Fatty Liver Disease (NAFLD) and cholestasis [1] [6] [8]. Activation of FXR can counteract hepatic lipid accumulation, improve insulin sensitivity, reduce bile acid toxicity, and dampen hepatic inflammation – all critical pathways in NAFLD progression. This mechanism aligns with the ethnopharmacological use of Magnolia spp. and provides a molecular basis for the observed metabolic effects of its extracts.
Beyond FXR, the structural features of Fargesone B (lipophilic, moderately sized molecule with specific hydrogen-bonding capabilities) suggest potential for interacting with other NRs implicated in metabolic and inflammatory regulation, such as the Liver X Receptors (LXRs, NR1H2/3) or Peroxisome Proliferator-Activated Receptors (PPARs, NR1C1/2/3), although direct evidence from the provided search results is limited [6] [8]. Its documented anti-inflammatory effects, such as the suppression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression observed in related Magnolia lignans (e.g., Epimagnolin B) [10], may also involve indirect modulation of NRs or crosstalk with inflammatory transcription factors like NF-κB. Fargesone B's reported calcium channel antagonistic properties [4], while potentially mediated via membrane ion channels, could also contribute to downstream cellular signaling events intersecting with NR pathways.
Table 2: Nuclear Receptors Relevant to Magnolia fargesii Compounds and Liver Pathophysiology
Nuclear Receptor (Abbreviation) | Subfamily | Endogenous Ligand(s) | Primary Physiological Roles | Potential Impact of Magnolia Compounds (e.g., Fargesone B) |
---|---|---|---|---|
Farnesoid X Receptor (FXR) | NR1H4 | Bile Acids (e.g., CDCA) | Bile acid synthesis/transport, Lipid/Glucose metabolism, Inflammation | Agonism (Fargesone B): Hepato-protection, ↓ Lipogenesis, ↓ Inflammation, ↑ BA detoxification |
Liver X Receptor α/β (LXRα/β) | NR1H2/3 | Oxysterols | Cholesterol efflux, Lipogenesis, Inflammation | Modulation possible (limited direct evidence); Agonism beneficial for cholesterol removal but can promote lipogenesis |
Peroxisome Proliferator-Activated Receptor α/γ (PPARα/γ) | NR1C1/3 | Fatty Acids, Eicosanoids | Fatty acid oxidation (α), Adipogenesis, Insulin sensitivity (γ) | Potential target for metabolic effects; PPARγ agonism improves insulin sensitivity |
Pregnane X Receptor (PXR) | NR1I2 | Xenobiotics, Bile Acids | Xenobiotic/drug detoxification (CYP3A4), BA clearance | Activation enhances detoxification but may have complex effects in liver disease |
Constitutive Androstane Receptor (CAR) | NR1I3 | Xenobiotics | Xenobiotic/drug detoxification, Bilirubin clearance | Activation enhances detoxification |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5